
2-Fluoro-1-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(m-tolyl)ethanone is an organic compound with the molecular formula C9H9FO. It is a fluorinated derivative of acetophenone, where the fluorine atom is attached to the alpha carbon of the ethanone group, and the methyl group is positioned meta to the ethanone group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(m-tolyl)ethanone can be achieved through several methods. One common approach involves the fluorination of 1-(m-tolyl)ethanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product with good selectivity.
Another method involves the use of a Grignard reagent, where 2-fluoro-1-(m-tolyl)ethanol is first synthesized and then oxidized to the corresponding ethanone using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The choice of fluorinating agent and reaction conditions is optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-(m-tolyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine and methyl groups on the benzene ring influence the reactivity and regioselectivity of EAS reactions. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alkoxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nitration: Formation of 2-fluoro-1-(m-tolyl)-4-nitroethanone.
Sulfonation: Formation of 2-fluoro-1-(m-tolyl)-4-sulfonic acid ethanone.
Reduction: Formation of 2-fluoro-1-(m-tolyl)ethanol.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(m-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also used in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs with fluorinated motifs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(m-tolyl)ethanone in various reactions involves the interaction of its functional groups with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the electron-withdrawing fluorine atom and the electron-donating methyl group influence the reactivity and regioselectivity of the benzene ring. The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon.
Comparación Con Compuestos Similares
2-Fluoro-1-(m-tolyl)ethanone can be compared with other similar compounds such as:
2-Fluoroacetophenone: Lacks the methyl group on the benzene ring, resulting in different reactivity and selectivity in chemical reactions.
1-(m-Tolyl)ethanone: Lacks the fluorine atom, which affects its chemical properties and reactivity.
2,2,2-Trifluoro-1-(m-tolyl)ethanone: Contains three fluorine atoms on the ethanone group, leading to significantly different chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
2-fluoro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3 |
Clave InChI |
XITXATLXKCMILM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)

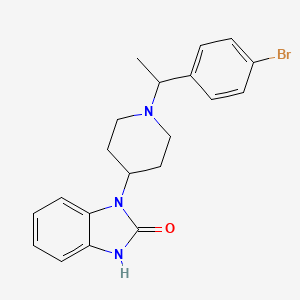

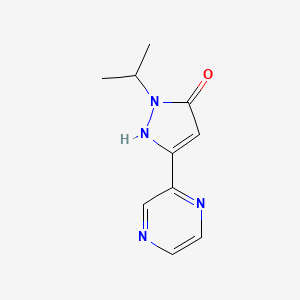
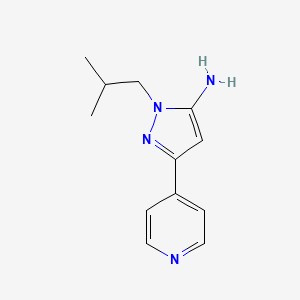
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
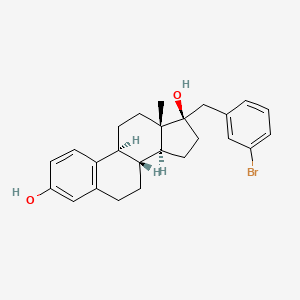

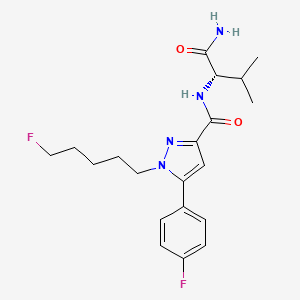
![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)
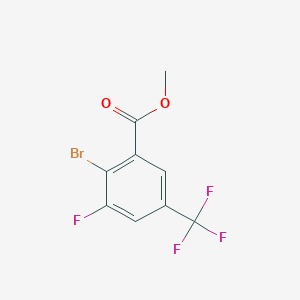
![2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one](/img/structure/B13428843.png)
